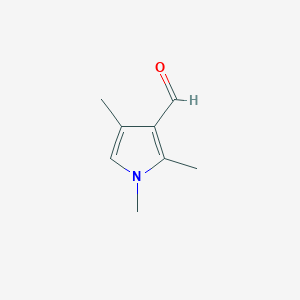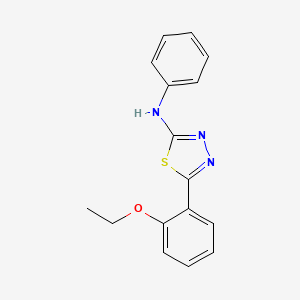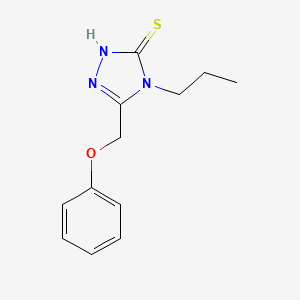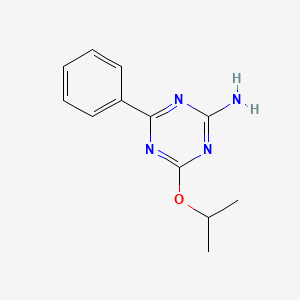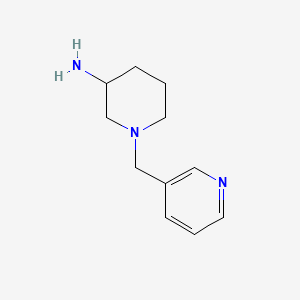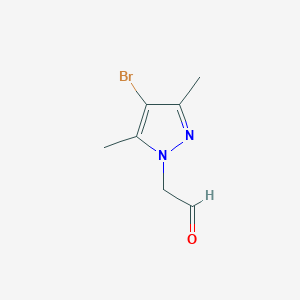![molecular formula C17H12FN3O3S B1327084 4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid CAS No. 1142210-12-5](/img/structure/B1327084.png)
4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid” is a chemical compound with the molecular formula C17H12FN3O3S and a molecular weight of 357.36 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:C1=CC=C(C(=C1)CC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)F . This indicates that the compound contains a fluorobenzyl group attached to a thiadiazol ring, which is carbonylated and further attached to an amino benzoic acid group.
Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds containing 1,3,4-thiadiazole units, like 4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid, have been investigated for their potential antibacterial and antifungal properties. A study by Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones, highlighting their promising antibacterial activities in low concentrations (Holla, Bhat, & Shetty, 2003). Similarly, Patel, Patel, and Shah (2015) synthesized novel heterocyclic compounds with 1,3,4-thiadiazole derivatives that exhibited antibacterial and antifungal activities (Patel, Patel, & Shah, 2015).
Cancer Treatment
Fluorinated compounds related to 1,3,4-thiadiazole have been assessed for their anticancer activity. For instance, Chowrasia et al. (2017) synthesized fluorinated triazolothiadiazoles, finding moderate to good antiproliferative potency against various cancerous cell lines (Chowrasia et al., 2017). Additionally, a study by Menteşe, Ülker, and Kahveci (2015) on benzimidazole derivatives containing thiadiazole rings revealed their potential antioxidant and antimicrobial activities, which could be relevant in cancer research (Menteşe, Ülker, & Kahveci, 2015).
Safety And Hazards
properties
IUPAC Name |
4-[[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S/c18-13-4-2-1-3-11(13)9-14-20-21-16(25-14)15(22)19-12-7-5-10(6-8-12)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLOZALSUFLDES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)
![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)
![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)



